4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine
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Overview
Description
4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring, a chlorophenyl group, and a naphthyl group
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Formation of the Schiff Base: The final step involves the condensation of the thiazole derivative with 1-naphthaldehyde to form the Schiff base, resulting in the target compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine can be compared with similar compounds such as:
4-(4-chlorophenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine: This compound has a phenyl group instead of a naphthyl group, which may affect its chemical properties and biological activities.
4-(4-chlorophenyl)-N-[(E)-1-benzylideneamino]-1,3-thiazol-2-amine:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3S |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16ClN3S/c1-14(17-7-6-15-4-2-3-5-18(15)12-17)24-25-21-23-20(13-26-21)16-8-10-19(22)11-9-16/h2-13H,1H3,(H,23,25)/b24-14+ |
InChI Key |
RQZFRMOIDYEMKM-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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